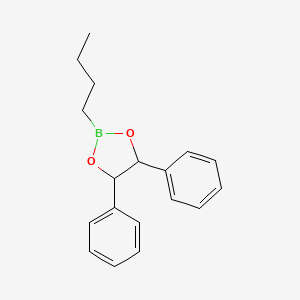

2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

31899-53-3 |

|---|---|

Molecular Formula |

C18H21BO2 |

Molecular Weight |

280.2 g/mol |

IUPAC Name |

2-butyl-4,5-diphenyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C18H21BO2/c1-2-3-14-19-20-17(15-10-6-4-7-11-15)18(21-19)16-12-8-5-9-13-16/h4-13,17-18H,2-3,14H2,1H3 |

InChI Key |

JQYHJPOCQHZHFR-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane CAS 31899-53-3 properties

This technical guide details the properties, synthesis, and applications of 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane (CAS 31899-53-3), a specialized organoboron intermediate derived from n-butylboronic acid and hydrobenzoin.

CAS: 31899-53-3 | Formula: C₁₈H₂₁BO₂ | Class: Cyclic Boronic Ester

Executive Summary

2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane represents a class of robust cyclic boronic esters used primarily as stable surrogates for n-butylboronic acid. Unlike the widely used pinacol esters (Bpin), the hydrobenzoin-derived backbone of this compound imparts unique steric and electronic properties, influencing both hydrolytic stability and reactivity in cross-coupling protocols.

This compound is critical in workflows requiring the protection of the alkylboron moiety against protodeboronation or oxidation during multi-step synthesis. Depending on the stereochemistry of the hydrobenzoin backbone (meso, R,R, or S,S), it can serve as either an achiral building block or a chiral auxiliary in asymmetric synthesis.

Chemical Identity & Physicochemical Properties[1]

The compound is formed by the condensation of n-butylboronic acid with 1,2-diphenyl-1,2-ethanediol (hydrobenzoin). The rigidity of the five-membered dioxaborolane ring, reinforced by the bulky phenyl substituents, enhances the Lewis acidity of the boron center compared to acyclic esters, while simultaneously providing steric shielding.

Table 1: Physicochemical Constants

| Property | Value / Description |

| CAS Number | 31899-53-3 |

| IUPAC Name | 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane |

| Molecular Formula | C₁₈H₂₁BO₂ |

| Molecular Weight | 280.17 g/mol |

| Appearance | White to off-white crystalline solid or viscous oil (stereoisomer dependent) |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene, Et₂O; Insoluble in water |

| Hydrolytic Stability | Moderate; kinetically more stable than acyclic esters but hydrolyzes in aqueous acid/base |

| Boron Geometry | Trigonal planar (sp² hybridized) |

Synthesis & Manufacturing Protocol

The synthesis follows a thermodynamic condensation pathway driven by the removal of water. The choice of the hydrobenzoin isomer (meso vs. chiral) dictates the stereochemistry of the final ester.

Experimental Workflow

Reagents:

-

n-Butylboronic acid (1.0 equiv)

-

Hydrobenzoin (1.0 equiv) [Meso-form is standard for CAS 31899-53-3 unless specified]

-

Solvent: Toluene or Dichloromethane (DCM)

-

Drying Agent: Anhydrous MgSO₄ or Molecular Sieves (3Å)

Protocol:

-

Dissolution: Charge a flame-dried round-bottom flask with n-butylboronic acid and hydrobenzoin in Toluene (0.5 M concentration).

-

Condensation: Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove water. Alternatively, for small scales, stir in DCM at room temperature with activated molecular sieves for 12–24 hours.

-

Filtration: Filter off the drying agent/sieves under an inert atmosphere (Argon/Nitrogen).

-

Isolation: Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from minimal hot hexane or ethanol if solid; otherwise, use as a crude oil if purity >95% by NMR.

Mechanistic Visualization: Condensation Pathway

The following diagram illustrates the condensation mechanism and the equilibrium driving force.

Figure 1: Condensation pathway for the synthesis of dioxaborolanes. Removal of water shifts equilibrium to the product.

Mechanistic Applications

Stability & Protection of Alkylboron Species

Unlike arylboronic acids, alkylboronic acids (like butylboronic acid) are susceptible to oxidation and dehydration (forming boroxines). The 4,5-diphenyl-1,3,2-dioxaborolane scaffold serves as a "mask," stabilizing the C(sp³)-B bond.

-

Steric Shielding: The phenyl rings at positions 4 and 5 create a steric environment that retards the approach of nucleophiles (like water or peroxides) to the boron center, enhancing shelf-life.

-

Controlled Release: The ester can be cleaved under specific acidic conditions (e.g., transesterification with phenylboronic acid or hydrolysis with aqueous HCl) to regenerate the free acid for reaction.

Suzuki-Miyaura Cross-Coupling

While B-alkyl Suzuki couplings are historically challenging due to slow transmetallation and competing

-

Role: The dioxaborolane acts as the transmetallating agent.

-

Activation: The addition of a base (e.g., KOtBu, Cs₂CO₃) forms a boronate "ate" complex, which is the active species that transfers the butyl group to the Palladium catalyst.

Chiral Auxiliary (Stereochemical Context)

If derived from enantiopure (R,R) or (S,S)-hydrobenzoin, this compound acts as a chiral reagent.

-

Asymmetric Induction: In reactions such as homologation or addition to aldehydes, the chiral backbone differentiates the faces of the boron center, directing the stereochemical outcome.

-

Note on CAS: While CAS 31899-53-3 often refers to the meso/racemic form, the chemical behavior described here applies to the structural class.

Experimental Workflow: Suzuki Coupling Application

Reaction: Coupling of 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane with Aryl Bromide.

-

Setup: In a glovebox, combine Aryl Bromide (1.0 equiv), Borolane (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv).

-

Solvent: Add degassed THF/Water (10:1).

-

Reaction: Seal and heat to 60°C for 12 hours.

-

Workup: Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Mechanistic Visualization: Catalytic Cycle

Figure 2: Simplified Suzuki-Miyaura cycle utilizing the borolane ester. The base activates the borolane for the critical transmetallation step.

Handling & Safety Information

-

Hazard Identification: Generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2A).

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon) to prevent slow hydrolysis by atmospheric moisture.

-

Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water.

References

-

Organic Syntheses. "Preparation of Boronic Esters from Boronic Acids and Diols." Org.[1][2][3] Synth.1998 , 75, 129. Link

-

Matteson, D. S. "Stereodirected Synthesis with Organoboranes." Springer Berlin Heidelberg, 1995 . Link

-

PubChem Compound Summary. "2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane (CAS 31899-53-3)."[4][5] National Center for Biotechnology Information. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 4. 804565-69-3|(4R,5R)-2-((E)-But-2-en-1-yl)-4,5-diphenyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]

- 5. 329685-40-7|4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]

Introduction: The Significance of Chiral Boronic Esters in Medicinal Chemistry

An In-depth Technical Guide to the Structure of Hydrobenzoin-Derived Butylboronic Esters

Boron-containing compounds have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry and drug development.[1][2][3] Their unique electronic properties, particularly the empty p-orbital of the sp²-hybridized boron atom, allow for reversible covalent interactions with biological nucleophiles, a feature that has been masterfully exploited in the design of potent enzyme inhibitors.[1][2] The proteasome inhibitor Bortezomib (Velcade®) stands as a landmark example of the therapeutic potential of boronic acids.

This guide focuses on a specific, structurally sophisticated subclass: hydrobenzoin-derived butylboronic esters. The incorporation of hydrobenzoin, a chiral 1,2-diol, imparts critical stereochemical information onto the boronic ester moiety. This chirality is paramount in drug development, where stereoisomers of a drug can exhibit vastly different affinities, efficacies, and metabolic profiles.[4][5] As researchers strive for greater target selectivity to improve therapeutic outcomes and reduce off-target effects, the ability to synthesize and rigorously characterize stereochemically pure chiral building blocks is essential.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the structure, synthesis, and characterization of hydrobenzoin-derived butylboronic esters, grounding its protocols and mechanistic discussions in established scientific principles to ensure accuracy and reproducibility.

Core Structure and Stereochemical Diversity

The fundamental structure of a hydrobenzoin-derived butylboronic ester arises from the condensation reaction between butylboronic acid and hydrobenzoin (1,2-diphenyl-1,2-ethanediol). The resulting molecule features a five-membered dioxaborolane ring.

The critical feature of this structure is the stereochemistry inherited from the hydrobenzoin precursor. Hydrobenzoin exists as three distinct stereoisomers:

-

(R,R)-hydrobenzoin: A chiral enantiomer.

-

(S,S)-hydrobenzoin: The other chiral enantiomer.

-

meso-hydrobenzoin: An achiral diastereomer containing a plane of symmetry.

The choice of hydrobenzoin isomer directly dictates the stereochemistry of the resulting boronic ester, leading to diastereomeric products with unique three-dimensional arrangements. This stereochemical control is a powerful tool in drug design, as the spatial orientation of the phenyl groups and the butyl chain can profoundly influence binding interactions with a target protein.[4][5]

Synthesis and Mechanistic Considerations

The synthesis of boronic esters from boronic acids and diols is a reversible condensation reaction. To achieve high yields, the equilibrium must be shifted towards the product side, typically by removing the water byproduct.

Causality Behind Experimental Choices

-

Reaction Solvent: Toluene is a common choice. Its immiscibility with water allows for the azeotropic removal of water using a Dean-Stark apparatus, effectively driving the reaction to completion.

-

Catalyst: The reaction is often self-catalyzed or may proceed without an explicit catalyst, although acid catalysts can sometimes be employed.

-

Purity of Reagents: As with any stereospecific synthesis, the enantiomeric or diastereomeric purity of the starting hydrobenzoin is critical to ensure the stereochemical integrity of the final product. Chiral HPLC is an effective method to confirm the purity of the starting material and the final product.[4]

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis and subsequent purification of a hydrobenzoin-derived butylboronic ester.

Detailed Protocol: Synthesis of (4R,5R)-2-butyl-4,5-diphenyl-1,3,2-dioxaborolane

This protocol is a representative example adapted from established procedures for boronate ester formation.[6]

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add (R,R)-hydrobenzoin (1.0 eq), butylboronic acid (1.05 eq), and toluene (approx. 0.2 M concentration).

-

Reaction: Heat the reaction mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with brine to remove any residual water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue is then purified via column chromatography on silica gel to yield the desired product. The choice of eluent (e.g., a hexane/ethyl acetate gradient) should be determined by TLC analysis.

-

Validation: The structure and purity of the final compound must be confirmed by spectroscopic methods as detailed in the following section.

Structural Characterization: A Multi-Technique Approach

Confirming the precise structure and stereochemistry of the synthesized ester is a critical, self-validating step. A combination of spectroscopic techniques is required for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the connectivity and chemical environment of the atoms in the molecule.

-

¹¹B NMR: This technique is particularly diagnostic for boronic esters.[7] Unreacted, sp²-hybridized butylboronic acid typically shows a broad signal around 30 ppm. Upon successful condensation with hydrobenzoin to form the five-membered ring, the boron center becomes sp³-hybridized, resulting in a characteristic sharp, high-field shifted signal, often in the range of 8-23 ppm.[8] This clear shift provides definitive evidence of ester formation.

-

¹H NMR: The proton NMR spectrum provides a wealth of information. The benzylic protons of the hydrobenzoin backbone (–CH(O)–) are particularly informative. Their chemical shift and coupling constant can provide insights into the ring conformation and stereochemistry. For example, a notable difference in the vicinal coupling constant of the hydrobenzoin moiety has been observed between enantiomerically pure and meso-derived esters in related systems.[4]

-

¹³C NMR: This spectrum confirms the carbon framework of the molecule, with distinct signals for the butyl chain, the phenyl rings, and the benzylic carbons of the dioxaborolane ring.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS) is used to confirm the elemental composition of the synthesized molecule.[4] It provides a highly accurate mass measurement that should match the calculated exact mass of the target hydrobenzoin-derived butylboronic ester, thereby validating its molecular formula.

X-ray Crystallography

For an unequivocal determination of the three-dimensional structure, including absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.[9] While obtaining suitable crystals can be challenging, the resulting structural data provides precise bond lengths, bond angles, and the exact spatial arrangement of all atoms, leaving no ambiguity about the compound's conformation and stereochemical identity.

Summary of Characterization Data

The following diagram illustrates the logical flow of characterization, where each technique provides a crucial piece of the structural puzzle.

| Technique | Parameter | Typical Observation for Hydrobenzoin-Derived Butylboronic Ester |

| ¹¹B NMR | Chemical Shift (δ) | ~8-23 ppm (Sharp signal indicative of sp³ tetrahedral boron)[8] |

| ¹H NMR | Benzylic Protons | Signals for -CH(O)- protons, coupling constants vary with stereoisomer[4] |

| Phenyl Protons | Multiplets in the aromatic region (~7.2-7.4 ppm)[4] | |

| Butyl Protons | Signals corresponding to the -CH₂- and -CH₃ groups of the butyl chain | |

| ¹³C NMR | Benzylic Carbons | Signals for -CH(O)- carbons, typically around 75-85 ppm[4] |

| Phenyl Carbons | Signals in the aromatic region (~125-140 ppm)[4] | |

| HR-MS | [M+H]⁺ or [M+Na]⁺ | Observed mass matches calculated exact mass for C₁₈H₂₁BO₂ |

Applications in Drug Development

The precise three-dimensional structure of hydrobenzoin-derived boronic esters makes them valuable scaffolds in drug discovery.

-

Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor, forming a reversible covalent bond with a key serine, threonine, or cysteine residue in an enzyme's active site.[9] The chiral hydrobenzoin backbone provides a rigid framework to position the phenyl groups for optimal interactions with hydrophobic pockets, enhancing both affinity and selectivity.

-

Pro-drugs and Delivery Systems: Boronic esters can be used as pro-drugs, designed to be stable until they reach a specific physiological environment where they hydrolyze to release the active boronic acid.[10] Furthermore, the reversible nature of the boronate ester bond is exploited in the creation of "smart" hydrogels for drug delivery, which can release their payload in response to changes in pH or the presence of sugars like glucose.[11]

-

Receptor-Selective Ligands: As demonstrated in studies on muscarinic acetylcholine receptors (mAChRs), the stereochemistry of hydrobenzoin-derived esters can have a dramatic impact on binding affinity and subtype selectivity.[4][5] The (R,R)-isomer of a hydrobenzoin ester of arecaidine, for example, showed significantly higher affinity for the M1 receptor subtype compared to its (S,S) and meso counterparts, highlighting the critical role of chirality in achieving targeted therapeutic action.[4][5]

Conclusion

The structure of a hydrobenzoin-derived butylboronic ester is a sophisticated blend of the reactive nature of the boronic acid functional group and the rigid, stereochemically defined scaffold of the hydrobenzoin diol. Its synthesis requires careful control of reaction conditions to ensure high yields and stereochemical fidelity. Unambiguous structural characterization is not merely a procedural formality but a cornerstone of its application, relying on a synergistic combination of NMR spectroscopy, mass spectrometry, and ideally, X-ray crystallography. For scientists in drug development, mastering the synthesis and analysis of these chiral esters provides a powerful capability to design highly selective and potent therapeutic agents, where three-dimensional structure is the ultimate determinant of biological function.

References

-

Wenzel, B., Ghaffari, M., et al. (2020). Synthesis, Biological, and Computational Evaluation of Antagonistic, Chiral Hydrobenzoin Esters of Arecaidine Targeting mAChR M1. MDPI. [Link]

-

Gale, P. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]

-

Wenzel, B., Ghaffari, M., et al. (2020). Synthesis, Biological, and Computational Evaluation of Antagonistic, Chiral Hydrobenzoin Esters of Arecaidine Targeting mAChR M1. PubMed. [Link]

-

Gale, P. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. NSF Public Access Repository. [Link]

-

Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

- Bucio, M. A., & Martin, V. S. (2014). Boronic acid derivatives and therapeutic uses thereof.

-

Al-Hajaj, N., et al. (2024). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. PMC. [Link]

-

Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

-

Matthews, S. E., et al. (1975). X-ray crystallographic study of boronic acid adducts with subtilisin BPN' (Novo). A model for the catalytic transition state. PubMed. [Link]

-

Liu, H., et al. (2014). Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative. PMC. [Link]

-

Yan, J., et al. (2016). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. PMC. [Link]

-

Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Scilit. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Biological, and Computational Evaluation of Antagonistic, Chiral Hydrobenzoin Esters of Arecaidine Targeting mAChR M1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. X-ray crystallographic study of boronic acid adducts with subtilisin BPN' (Novo). A model for the catalytic transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2014107536A1 - Boronic acid derivatives and therapeutic uses thereof - Google Patents [patents.google.com]

- 11. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane molecular weight and formula

An In-Depth Technical Guide to 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane, a specialized boronic ester. While not a commonly cataloged commercial reagent, its synthesis from readily available precursors—butylboronic acid and hydrobenzoin—is straightforward. This document elucidates its molecular characteristics, provides a detailed synthesis protocol, and explores its significant potential as a versatile intermediate in medicinal chemistry and drug development. The core utility of this and related dioxaborolanes lies in their stability and efficacy in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures inherent in modern pharmaceuticals. This guide is intended for researchers, chemists, and professionals in the field of drug discovery who seek to leverage advanced organic reagents for the synthesis of novel therapeutic agents.

Physicochemical and Structural Characteristics

2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane is an organic compound featuring a five-membered dioxaborolane ring. This heterocyclic system serves as a stable cyclic ester of butylboronic acid. The key structural features are a butyl group attached to the boron atom, conferring specific solubility and reactivity properties, and two phenyl groups at the 4 and 5 positions of the ring, which are derived from hydrobenzoin. These phenyl groups provide steric bulk and electronic effects that influence the compound's stability and reactivity.

The molecular formula and weight have been calculated based on its constituent components, as direct database entries are unavailable.

Table 1: Physicochemical Properties of 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane

| Property | Value |

| Molecular Formula | C₁₈H₂₁BO₂ |

| Molecular Weight | 279.17 g/mol |

| IUPAC Name | 2-butyl-4,5-diphenyl-1,3,2-dioxaborolane |

| CAS Number | Not assigned |

| Structure | (See Figure 1) |

Figure 1: Chemical Structure of 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane

Figure 1: Chemical Structure of 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane

Synthesis and Mechanistic Insights

The synthesis of 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane is achieved through a classic esterification reaction. This involves the condensation of butylboronic acid with a 1,2-diol, in this case, hydrobenzoin (1,2-diphenyl-1,2-ethanediol).

Causality of Experimental Design

The core of this synthesis is a reversible esterification. To ensure a high yield of the desired dioxaborolane, the reaction equilibrium must be shifted towards the product side. This is accomplished by the continuous removal of water, a byproduct of the condensation. The use of a Dean-Stark apparatus with a suitable azeotrope-forming solvent like toluene is the standard and most effective method for this purpose. The choice of hydrobenzoin as the diol component introduces chirality into the molecule (if a stereoisomer of hydrobenzoin is used), and the phenyl groups offer significant steric protection to the boronic ester, enhancing its stability compared to esters derived from simpler diols like ethylene glycol.

Experimental Workflow: Synthesis Protocol

Caption: Workflow for the synthesis of 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane.

Detailed Step-by-Step Methodology

-

Apparatus Setup: A round-bottom flask is charged with equimolar amounts of butylboronic acid[1] and hydrobenzoin. The flask is fitted with a Dean-Stark trap and a reflux condenser.

-

Solvent Addition: Toluene is added to the flask to serve as the solvent and azeotropic agent. The volume should be sufficient to suspend the reactants and fill the Dean-Stark trap.

-

Reaction: The mixture is heated to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the denser water separates and is collected, while the toluene returns to the flask. The reaction is monitored by observing the cessation of water collection.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The toluene is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a solid or oil, is then purified. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or column chromatography on silica gel can be employed to yield the pure 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane.

Core Applications in Drug Discovery

Boronic acids and their esters are cornerstone reagents in modern medicinal chemistry. Their utility stems from their unique reactivity, particularly in palladium-catalyzed cross-coupling reactions. 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane serves as a stabilized, readily handleable precursor to a reactive butylboron species.

Role in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, a critical step in the synthesis of many drug candidates. Dioxaborolanes, often referred to as boronic acid pinacol esters when derived from pinacol, are the most common boron-containing coupling partners due to their stability, ease of handling, and high reactivity in the catalytic cycle.

Mechanism Insight: In a typical Suzuki reaction, the dioxaborolane (a boronic ester) undergoes transmetalation with a palladium(0) complex that has undergone oxidative addition with an aryl or vinyl halide/triflate. The butyl group from the boron atom is transferred to the palladium center. Subsequent reductive elimination from the palladium(II) intermediate forms the new C-C bond and regenerates the palladium(0) catalyst. The diphenyl-substituted dioxaborolane backbone is left behind as a stable, water-soluble byproduct that is easily removed during work-up.

Workflow: Suzuki-Miyaura Cross-Coupling

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Advantages in Pharmaceutical Synthesis

-

Stability: Boronic esters like 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane are generally more stable to air and moisture and are more easily purified by chromatography than their corresponding boronic acids. This is crucial for multi-step syntheses where intermediates must be robust.

-

Controlled Reactivity: The butyl group can be introduced into complex, polyfunctional molecules with high chemoselectivity. The reaction conditions are typically mild and tolerate a wide range of functional groups found in drug molecules.

-

Scaffold Decoration: In drug development, a common strategy is to synthesize a core scaffold and then "decorate" it with various substituents to optimize biological activity. This reagent allows for the efficient introduction of a butyl group onto an aromatic or vinylic position of a lead compound.

Conclusion

2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane represents a valuable, albeit specialized, tool for the synthetic organic chemist. Its straightforward preparation and enhanced stability make it an excellent reagent for introducing a butyl moiety via robust and reliable cross-coupling methodologies. For professionals in drug development, mastering the use of such reagents is essential for the rapid and efficient construction of new chemical entities, ultimately accelerating the journey from molecular concept to therapeutic reality.

References

-

PubChem. (n.d.). 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

-

Boron Molecular. (n.d.). 2-Butyl-1,3,2-dioxaborolane-4S,5S-dicarboxylic acid bis(dimethylamide). Retrieved March 4, 2026, from [Link]

-

PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

-

LookChem. (n.d.). 2-(4-(tert-butyl)phenyl)benzo[d][2][3][4]dioxaborole. Retrieved March 4, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

-

University of Missouri-St. Louis. (n.d.). Borohydride reduction of a ketone. Retrieved March 4, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-Ethylphenyl)-4,5-diphenyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

-

PubChem. (n.d.). 2-Cyclopentyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

-

Toguem, S. T. F., et al. (2023). Converting (±)-Benzoin to DL-Hydrobenzoin: A Pedagogically Valuable Collaborative Experiment Inspired by the Felkin-Anh Model for Nucleophilic Addition to α-Chiral Ketones. The Chemical Educator, 28(1), 26-31. [Link]

-

PubChem. (n.d.). Butylboronic Acid. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

-

CypressEcho521. (2018, September 28). Hydrobenzoin Reaction [Video]. YouTube. [Link]

-

Hatayama, Y., & Okuno, T. (2022). N-Phenyl-N-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline. IUCrData, 7(2). [Link]

-

CypressEcho521. (2018, September 3). Benzil to Hydrobenzoin (Stereoselective Reduction) [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved March 4, 2026, from [Link]

Sources

Chiral Boronic Esters from 1,2-Diphenylethane-1,2-diol: A Technical Guide to Asymmetric Homologation and Catalysis

Executive Summary

In the landscape of asymmetric organoboron chemistry, the selection of a chiral auxiliary dictates the stereochemical outcome of downstream carbon-carbon bond formations. While (+)-pinanediol and (S,S)-DICHED are ubiquitous, (R,R)- and (S,S)-1,2-diphenylethane-1,2-diol (hydrobenzoin) offer a unique steric profile. As a

Thermodynamic & Kinetic Principles of Boronate Esterification

The formation of a boronic ester from a boronic acid and hydrobenzoin is a reversible condensation reaction governed by both enthalpy and entropy.

The Causality of Esterification:

Boronic acids are mild Lewis acids, not Brønsted acids. When they react with 1,2-diols like hydrobenzoin, the reaction is entropically driven by the release of two water molecules. Enthalpically, the formation of the five-membered dioxaborolane ring stabilizes the

However, the true synthetic utility of these esters lies in their transition to an

Fig 1: Thermodynamic cycle of hydrobenzoin boronate ester formation and activation.

Self-Validating Synthesis Protocol

To ensure high fidelity in asymmetric downstream applications, the hydrobenzoin boronic ester must be synthesized with >99% chemical purity. The following protocol utilizes Le Chatelier’s principle and in-process NMR validation.

Preparation of (R,R)-Hydrobenzoin Phenylboronic Ester

Reagents:

-

Phenylboronic acid (1.0 equiv, 10 mmol)

-

(R,R)-1,2-diphenylethane-1,2-diol (1.0 equiv, 10 mmol)

-

Anhydrous Toluene (100 mL, 0.1 M)

-

Activated 4Å Molecular Sieves (optional)

Step-by-Step Methodology:

-

Condensation: Combine the boronic acid and hydrobenzoin in a 250 mL round-bottom flask containing anhydrous toluene.

-

Water Removal (Causality): Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C (reflux) for 4–6 hours. Why? The azeotropic removal of water continuously drives the equilibrium toward the ester product, preventing competitive hydrolysis.

-

Visual Validation: The reaction is deemed complete when water droplets cease to accumulate in the Dean-Stark trap.

-

Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. The crude product usually crystallizes upon standing.

-

Spectroscopic Self-Validation:

-

B NMR: Analyze the crude mixture. A complete shift from

- H NMR: The benzylic protons of hydrobenzoin will shift downfield due to the electron-withdrawing nature of the newly formed dioxaborolane ring, confirming structural integrity.

-

B NMR: Analyze the crude mixture. A complete shift from

Applications in Asymmetric Synthesis

The Matteson Homologation

Hydrobenzoin is a powerful directing group for the Matteson homologation—a highly stereoselective method for iterative carbon-chain elongation.

Mechanistic Causality:

When (dichloromethyl)lithium (

Fig 2: Stereoselective Matteson homologation pathway directed by hydrobenzoin.

Catalytic Asymmetric Hydroboration (CAHB)

Chiral boronic esters are also synthesized via transition-metal catalysis. Hydrobenzoin derivatives can be utilized as substrates or directing groups in Rhodium-catalyzed asymmetric hydroboration. For instance, oxime-directed CAHB utilizes chiral ligands to control

Chiral Derivatization for NMR Analysis

Beyond synthesis, hydrobenzoin boronic esters serve as analytical reagents for determining the enantiomeric excess (

Quantitative Data: Comparative Efficacy

When designing a synthetic route, selecting the correct chiral diol is paramount. The table below summarizes the performance of hydrobenzoin against other standard auxiliaries in boronic ester homologation and derivatization.

Table 1: Comparative Efficacy of Chiral Diol Auxiliaries in Organoboron Chemistry

| Chiral Auxiliary | Primary Application | Average Yield (%) | Enantiomeric Excess (ee %) | Primary Steric Directing Feature |

| (R,R)-Hydrobenzoin | Matteson Homologation | 75 - 85 | > 95 | |

| (S,S)-DICHED | Matteson Homologation | 80 - 90 | > 98 | Cyclohexyl Bulk |

| (+)-Pinanediol | Matteson Homologation | 85 - 95 | > 99 | Rigid Bicyclic Framework |

| (R,R)-Hydrobenzoin | Chiral Derivatization (NMR) | > 95 | N/A (Analytical) | Anisotropic Shielding by Phenyls |

Note: While Pinanediol often yields marginally higher

References

1.[1] 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. National Science Foundation (NSF PAR). 1 2.[2] Development of Innovative Carbenoid Reagents for the Synthesis of Alkenyl and Enantioenriched Tertiary Boronates via Matteson Homologation. Knowledge UChicago. 2 3.[3] Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration. National Institutes of Health (PMC).3 4.[4] Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and... University of Bath. 4

Sources

2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane chemical safety data sheet (SDS)

This technical guide provides an in-depth analysis of 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane , a critical chiral auxiliary used primarily in asymmetric synthesis. This document synthesizes chemical safety data with advanced application protocols, specifically focusing on its role in the Charette Asymmetric Cyclopropanation .

Safety, Synthesis, and Application in Asymmetric Catalysis

Part 1: Executive Summary

2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane is a cyclic boronate ester derived from n-butylboronic acid and 1,2-diphenylethane-1,2-diol (hydrobenzoin). Unlike the common achiral pinacol esters used in Suzuki couplings, this reagent is engineered for stereocontrol .

Its bulky diphenyl backbone creates a rigid chiral pocket, making it the "gold standard" ligand for the Simmons-Smith cyclopropanation of allylic alcohols. By coordinating with zinc carbenoids, it directs the methylene delivery to a specific face of the alkene, achieving enantiomeric excesses (ee) often exceeding 90%.

Part 2: Chemical Identity & Physicochemical Properties

The physicochemical profile below distinguishes this chiral reagent from its lighter analogs (e.g., pinacol esters).

| Property | Data | Note |

| Chemical Formula | C₁₈H₂₁BO₂ | |

| Molecular Weight | 280.17 g/mol | Significantly heavier than pinacol esters (184.09 g/mol ). |

| Physical State | White to Off-White Solid | Derived from hydrobenzoin (MP ~137°C). |

| Solubility | Soluble in CH₂Cl₂, Et₂O, THF | Hydrolyzes in aqueous media. |

| Chirality | Exists as ( | Dependent on the hydrobenzoin enantiomer used. |

| Stability | Moisture Sensitive | Boronate esters hydrolyze to boronic acid and diol. |

Part 3: Safety Hazard Assessment (GHS Standards)

While specific toxicological data (LD50) for this niche intermediate is limited, its safety profile is derived from the class of cyclic organoboronates and its precursors.

Global Harmonized System (GHS) Classification

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Protocols

-

Prevention (P261, P280): Avoid breathing dust/vapors.[1][3] Wear nitrile gloves and safety goggles. The compound hydrolyzes to release n-butylboronic acid (irritant) and hydrobenzoin.

-

Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][3][4]

-

Storage (P403+P233): Store in a desiccator or under inert atmosphere (Argon/Nitrogen). Moisture exclusion is critical for reagent integrity.

Part 4: Technical Application – The Charette Cyclopropanation

The primary utility of this compound is as a stoichiometric chiral auxiliary. It acts as a "chiral shuttle," binding the substrate (allylic alcohol) and the reagent (zinc carbenoid) into a defined transition state.

Mechanism of Action

-

Ligand Exchange: The boronate ester reacts with the allylic alcohol, releasing a molecule of phenol or alcohol (depending on the specific precursor method) to form a mixed borate species.

-

Zinc Coordination: The basic oxygen atoms of the dioxaborolane coordinate with the zinc reagent (Zn(CH₂I)₂), acting as a Lewis base.

-

Directed Delivery: The bulky phenyl groups block one face of the alkene, forcing the zinc carbenoid to deliver the methylene group from the unobstructed side.

Visualization: The Stereocontrol Pathway

Figure 1: Logical flow of the Charette Cyclopropanation, highlighting the assembly of the chiral complex.

Part 5: Experimental Protocol

Synthesis of the Reagent (In-Situ or Isolated)

Note: This reagent is often prepared in situ to maximize activity and minimize hydrolysis.

Reagents:

-

n-Butylboronic acid (1.0 equiv)

-

(

)- or ( -

Solvent: Dichloromethane (DCM) or Toluene

-

Dehydrating Agent: Molecular Sieves (4Å) or Dean-Stark trap.

Step-by-Step Methodology:

-

Charge: In a flame-dried round-bottom flask under Argon, combine n-butylboronic acid (10 mmol) and (

)-hydrobenzoin (10 mmol). -

Solvate: Add anhydrous DCM (50 mL). The mixture may initially be a suspension.

-

Dehydrate: Add activated 4Å molecular sieves (~5 g) to absorb the water byproduct.

-

Causality: Removal of water is thermodynamically required to drive the equilibrium toward the ester (Le Chatelier’s principle).

-

-

Reaction: Stir at room temperature for 2–4 hours. The solution should become clear as the ester forms.

-

Usage: The resulting solution of 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane is used directly in the cyclopropanation step without isolation to prevent hydrolysis.

Cyclopropanation Workflow

-

Complexation: Add the allylic alcohol substrate (10 mmol) to the boronate solution prepared above. Stir for 30 mins.

-

Carbenoid Formation: In a separate flask, prepare the zinc carbenoid (Et₂Zn + CH₂I₂ in DCM at -10°C).

-

Addition: Cannulate the zinc reagent into the boronate-substrate complex at 0°C.

-

Quench: After completion (TLC monitoring), quench with saturated NH₄Cl.

-

Workup: Oxidative workup (H₂O₂/NaOH) is often required to cleave the boronate ester and release the free cyclopropyl alcohol.

Part 6: Emergency & First Aid Procedures

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap and water for 15 mins. | Boronates can hydrolyze on skin moisture, causing irritation. |

| Eye Contact | Rinse immediately with water.[1][3] Seek medical aid. | Hydrolysis produces acidic byproducts (boronic acid) damaging to corneas. |

| Spill/Leak | Absorb with inert material (vermiculite). | Prevent dust generation; avoid water contact which releases slippery diols. |

| Fire | Use CO₂, dry chemical, or foam. | Do not use water jet. Water may react with the boronate or residual zinc reagents. |

References

-

Charette, A. B., Juteau, H., Lebel, H., & Molinaro, C. (1998).[5][6] Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications. Journal of the American Chemical Society.[5][6]

-

PubChem Compound Summary. 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Analog Safety Data). National Center for Biotechnology Information.

-

ECHA (European Chemicals Agency). Registration Dossier for Organoboron Esters.

-

Deng, J., et al. (2011). Density Functional Theory Study of the Mechanism and Origins of Stereoselectivity in the Asymmetric Simmons-Smith Cyclopropanation. Journal of the American Chemical Society.[5][6]

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H21BO2 | CID 2773615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Guide: 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane in Asymmetric Synthesis

Executive Summary

2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane represents a specialized class of chiral organoboron reagents derived from hydrobenzoin (1,2-diphenyl-1,2-ethanediol). Unlike the ubiquitous achiral pinacol esters or the sterically rigid pinanediol esters, the hydrobenzoin backbone offers a unique balance of steric shielding and hydrolytic stability.

This guide details the strategic deployment of this reagent in asymmetric homologation and stereospecific cross-coupling . It serves as a critical alternative when standard auxiliaries fail to provide necessary diastereoselectivity or when specific cleavage conditions are required.

Chemical Identity & Properties

The compound is a cyclic boronate ester featuring a butyl group at the boron center (position 2) and two phenyl groups at the 4 and 5 positions of the dioxaborolane ring.

| Property | Description |

| IUPAC Name | 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane |

| Chiral Auxiliary | ( |

| Symmetry | |

| Stability | High hydrolytic stability compared to catecholboranes; lower steric bulk than pinanediol. |

| Key Reactivity | Nucleophilic migration (1,2-shift), Transmetallation, Lewis Acid susceptibility. |

Structural Significance

The

Synthesis of the Reagent

The synthesis is a condensation reaction driven by the removal of water.

Protocol: Condensation of n-Butylboronic Acid and (R,R)-Hydrobenzoin

Reagents:

-

n-Butylboronic acid (1.0 equiv)

-

(

)-1,2-Diphenyl-1,2-ethanediol (1.0 equiv) -

Solvent: Toluene or Benzene (anhydrous)

-

Dean-Stark apparatus or Molecular Sieves (4Å)

Step-by-Step Methodology:

-

Dissolution: Charge a flame-dried round-bottom flask with (

)-hydrobenzoin and n-butylboronic acid under Argon. Add anhydrous toluene (0.5 M concentration). -

Reflux: Attach a Dean-Stark trap filled with toluene. Heat the mixture to reflux.

-

Dehydration: Monitor water collection. The reaction is typically complete within 2–4 hours when theoretical water volume is collected.

-

Isolation: Cool to room temperature. Remove solvent in vacuo.

-

Purification: The resulting oil or solid can often be used directly. If necessary, purify via Kugelrohr distillation or recrystallization from hexanes (depending on melting point).

Core Application: Asymmetric Matteson Homologation

The primary utility of 2-butyl-4,5-diphenyl-1,3,2-dioxaborolane is in Matteson Homologation .[1] This process inserts a methylene (or substituted methylene) group into the C-B bond with high stereocontrol, extending the carbon chain while establishing a new chiral center.

Mechanistic Pathway

The reaction proceeds via the formation of a borate "ate" complex, followed by a stereoselective 1,2-migration. The hydrobenzoin auxiliary directs the addition of the dichloromethyllithium species to the less hindered face of the boron.

Figure 1: Workflow of the Matteson Homologation using Hydrobenzoin Boronates.

Experimental Protocol: Homologation with Dichloromethyllithium

Objective: Synthesis of

-

Preparation of LiCHCl2: In a separate flask, cool THF to

C (liquid N2/Et2O bath). Add CH2Cl2 (1.1 equiv) and add n-BuLi (1.0 equiv) dropwise down the side of the flask to avoid localized heating. Stir for 10 min. -

Addition: Dissolve 2-butyl-4,5-diphenyl-1,3,2-dioxaborolane in THF and cool to

C. Cannulate the LiCHCl2 solution into the boronate solution slowly. -

Ate Complex Formation: Stir at

C for 30 minutes. The solution typically becomes homogenous. -

Rearrangement: Add anhydrous ZnCl2 (0.5–1.0 equiv) as a solution in THF or solid (if finely ground) to catalyze the migration. Allow the mixture to warm slowly to room temperature (0°C to 25°C) over 2–12 hours.

-

Workup: Quench with saturated NH4Cl. Extract with Et2O.[2] Dry over MgSO4 and concentrate.

-

Result: The resulting

-chloro boronate retains the hydrobenzoin auxiliary and can be subjected to nucleophilic displacement (e.g., with NaN3 or Grignards) or oxidation.

Comparative Analysis of Auxiliaries

Why choose the Hydrobenzoin (4,5-diphenyl) auxiliary over others?

| Feature | Pinacol (Achiral) | Pinanediol (Chiral) | Hydrobenzoin (Chiral) |

| Cost | Low | High | Moderate |

| Stereocontrol | None | Excellent (>98% de) | Good to Excellent (>90% de) |

| Steric Bulk | Low | Very High | High (Phenyl rings) |

| Cleavage | Difficult (Destructive) | Difficult | Moderate (Transesterification possible) |

| Use Case | General Coupling | Complex Natural Products | Large Scale / Alternative Selectivity |

Insight: While Pinanediol is the "gold standard" for selectivity, its removal often requires harsh conditions (e.g., BCl3) that can damage sensitive substrates. Hydrobenzoin esters offer a balance, providing high selectivity due to the phenyl shielding while being slightly easier to cleave or exchange.

Stereospecific Cross-Coupling (Suzuki-Miyaura)

Recent advances allow for the stereospecific cross-coupling of chiral alkyl boronates. 2-butyl-4,5-diphenyl-1,3,2-dioxaborolane derivatives (specifically secondary alkyls generated via the homologation described above) can undergo Pd-catalyzed coupling.

-

Mechanism: Stereoinversion is typically observed with alkyl boronates during the transmetallation step.

-

Conditions: Pd(OAc)2, S-Phos or RuPhos ligands, and a base like K2CO3 in Toluene/Water.

-

Significance: This allows the "2-butyl" chain to be functionalized into complex bi-aryl or aryl-alkyl scaffolds with defined stereochemistry.

References

-

Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis." Tetrahedron, 45(7), 1859-1885. Link

-

Blakemore, P. R., et al. (2009). "Iterative Homologation of Boronic Esters: Assembly Line Synthesis." Journal of the American Chemical Society, 131(8), 2814-2815. (Discusses comparison of hydrobenzoin vs pinanediol auxiliaries). Link

-

Hoppe, D., & Hense, T. (1997). "Enantioselective Synthesis with Lithium/(-)-Sparteine Carbanion Pairs." Angewandte Chemie International Edition, 36(21), 2282-2316. (Contextualizes chiral carbenoid additions to boronates). Link

-

Aggarwal, V. K., et al. (2014). "Protodeboronation of Tertiary Boronic Esters: Applications to the Synthesis of Tertiary Alcohols." Nature, 513, 87-91. Link

Sources

Technical Whitepaper: Stability of Hydrobenzoin Cyclic Butylboronate in Ambient Air

Executive Summary

Hydrobenzoin cyclic butylboronate (2-butyl-4,5-diphenyl-1,3,2-dioxaborolane) is a critical intermediate in asymmetric organic synthesis, frequently utilized as a chiral directing group in Matteson homologations and as a building block in the large-scale synthesis of active pharmaceutical ingredients (APIs) [2], [3]. While boronate esters are broadly considered "air-stable" compared to their highly reactive and often pyrophoric trialkylborane counterparts, this designation can be misleading. In ambient air, the true threat to hydrobenzoin cyclic butylboronate is not oxidation, but rather atmospheric moisture. This whitepaper provides an in-depth mechanistic analysis of its hydrolytic stability, comparative data against other common boronate esters, and self-validating experimental protocols for assessing degradation.

Structural and Electronic Determinants of Stability

The stability of a boronate ester in air is dictated by the delicate balance of steric shielding and the electronic properties of the diol backbone [4].

-

Oxidative Stability: The B–C bond in alkylboronates is highly resistant to homolytic cleavage by triplet oxygen (

) at room temperature. The -

Hydrolytic Susceptibility: The primary vector for degradation is atmospheric moisture (

). Unlike the highly stable pinacol (tetramethyl) esters, the hydrobenzoin backbone features two phenyl rings. While these phenyl groups provide significant steric bulk that physically shields the boron center, they are mildly electron-withdrawing via inductive effects compared to methyl groups. This electronic withdrawal slightly increases the Lewis acidity of the

Mechanism of Atmospheric Hydrolysis

When exposed to ambient air with moderate to high relative humidity (RH), hydrobenzoin cyclic butylboronate undergoes a reversible, step-wise hydrolysis pathway.

-

Nucleophilic Attack: Atmospheric water coordinates to the empty

-orbital of the boron atom, transitioning the boron from a trigonal planar ( -

Proton Transfer & Ring Opening: A proton transfer occurs from the coordinated water to one of the ring oxygens, leading to the cleavage of the B–O bond and the formation of a ring-opened hemiboronate intermediate.

-

Complete Hydrolysis: A second water molecule attacks, displacing the remaining B–O bond, ultimately yielding free butylboronic acid and the chiral (S,S)- or (R,R)-hydrobenzoin ligand.

Logical relationship and mechanistic pathway of hydrobenzoin cyclic butylboronate hydrolysis.

Comparative Stability Data

To contextualize the stability of hydrobenzoin cyclic butylboronate, it is essential to benchmark it against other common diol-derived boronate esters. The table below summarizes the relative hydrolytic stability profiles based on transesterification and hydrolysis kinetics [1], [4].

| Boronate Ester Type | Diol Backbone | Relative Hydrolytic Stability | Primary Degradation Mode in Air | Est. Half-Life (75% RH, 25°C) |

| Ethylene Glycol | Unsubstituted | Low | Rapid Hydrolysis | < 2 Hours |

| Hydrobenzoin | 1,2-Diphenyl | Moderate | Slow Hydrolysis | ~ 3 to 5 Days |

| Pinacol | Tetramethyl | High | Negligible at ambient RH | > 6 Months |

| Pinanediol | Bicyclic | Very High | Negligible | > 1 Year |

Note: Hydrobenzoin esters occupy a "Goldilocks" zone—stable enough to be isolated and purified via standard chromatography, yet reactive enough to be cleaved under mild conditions when the chiral auxiliary needs to be removed [2].

Experimental Methodology: Self-Validating Stability Assay

To rigorously quantify the stability of hydrobenzoin cyclic butylboronate in air, a self-validating Nuclear Magnetic Resonance (NMR) assay must be employed. This protocol is designed to eliminate solvent-induced hydrolysis artifacts and provides absolute quantification.

Causality Behind Experimental Choices:

-

Why

NMR? -

Why

over -

Why an Internal Standard? Hydrolysis products (butylboronic acid) can form trimeric boroxines, complicating integration. An internal standard (e.g., 1,3,5-trimethoxybenzene for

NMR) ensures mass balance is maintained and validates that signal loss is due to degradation, not poor relaxation times.

Step-by-Step Protocol

-

Sample Preparation: Weigh 50.0 mg of freshly purified hydrobenzoin cyclic butylboronate into three separate, open 1-dram glass vials.

-

Control Establishment (Self-Validation): Place Vial 1 immediately into an argon-filled desiccator. This serves as the negative control to prove that degradation is strictly moisture-dependent.

-

Environmental Exposure: Place Vials 2 and 3 into a controlled humidity chamber set to 75% RH at 25°C.

-

Periodic Sampling: At

and -

NMR Preparation: Dissolve the aliquot in 0.6 mL of anhydrous

containing 0.05 M 1,3,5-trimethoxybenzene (internal standard). -

Data Acquisition: Acquire quantitative

NMR (delay time -

Kinetic Analysis: Integrate the

boron peak (~32 ppm) against the internal standard to calculate the observed degradation rate constant (

Step-by-step experimental workflow for assessing hydrolytic stability via NMR.

Best Practices for Storage and Handling

Based on its moderate hydrolytic stability, hydrobenzoin cyclic butylboronate should be handled with the following precautions:

-

Benchtop Handling: Safe for short-term benchtop manipulation (weighing, transferring) in ambient air (< 50% RH) for up to 4-6 hours without detectable degradation.

-

Chromatography: Can be purified via standard silica gel flash chromatography, provided the eluent is relatively non-polar and the residence time on the column is minimized.

-

Long-Term Storage: Must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2°C to 8°C. The inclusion of indicating desiccant packets in the secondary containment is highly recommended to scavenge trace moisture.

References

- Stability of Boronic Esters to Hydrolysis: A Comparative Study, ResearchG

- Matteson Homologation of Arylboronic Esters, Saarland University,

- Synthesis of boronic ester and acid compounds, Google P

- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)

A Researcher's In-Depth Guide to Dioxaborolane Esters in Modern Synthetic Chemistry

For the modern researcher in drug development and materials science, the ability to efficiently construct carbon-carbon bonds is paramount. Among the tools available, palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, stand as a cornerstone of synthetic strategy.[1] Central to this reaction's success are the organoboron reagents, with boronic esters—specifically those of the 1,3,2-dioxaborolane class—offering a unique combination of stability, versatility, and reactivity.[2][3]

This guide provides an in-depth technical overview of dioxaborolane esters, focusing on their synthesis, mechanism in catalysis, and practical application. While the specific compound 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane (CAS 243981-27-5) appears to be a specialized or non-commercial reagent, this paper will address the broader class of which it is a part, providing researchers with the foundational knowledge to select, procure, and effectively utilize analogous and readily available boronic esters for their synthetic campaigns.

The Dioxaborolane Moiety: A Keystone of Stability and Reactivity

Boronic acids, while foundational to the Suzuki-Miyaura reaction, can be prone to side reactions like protodeboronation and the formation of boroxine anhydrides.[1] The conversion of a boronic acid to a dioxaborolane ester, by condensation with a diol, significantly enhances the compound's stability.[3][4] This derivatization renders the boronic acid less polar, making it more amenable to standard purification techniques like chromatography and easier to handle and store.[4]

The choice of diol is a critical experimental parameter. Simple diols like pinacol are widely used to generate highly stable and popular pinacol esters.[1] These are often synthesized via the Miyaura borylation, which couples bis(pinacolato)diboron (B₂pin₂) with organic halides.[5] Other diols can be selected to fine-tune the reactivity and stability of the resulting ester, a key consideration for complex, multi-step syntheses.[1]

Synthesis and Procurement of Dioxaborolane Esters

The synthesis of dioxaborolane esters is typically straightforward. The most common laboratory-scale method involves the condensation of a boronic acid with a suitable diol, such as pinacol, often with removal of water to drive the reaction to completion.[6] For aryl boronic esters, the Miyaura borylation reaction provides a powerful route directly from aryl halides.[5]

General Synthesis of a Pinacol Boronic Ester from a Boronic Acid: A mixture of the boronic acid (1.0 equiv), pinacol (1.0-1.2 equiv), and a suitable solvent (e.g., toluene, dichloromethane, or THF) is prepared. The reaction can be facilitated by the addition of a dehydrating agent like anhydrous magnesium sulfate or by azeotropic removal of water using a Dean-Stark apparatus. The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by TLC or NMR spectroscopy.[6][7]

While 2-Butyl-4,5-diphenyl-1,3,2-dioxaborolane is not readily cataloged, a vast array of other functionalized boronic esters are commercially available. When sourcing these critical reagents, researchers should prioritize suppliers who provide comprehensive analytical data, including purity verification by NMR and/or HPLC.[8] For novel or less common structures, custom synthesis may be required.

Below is a table of representative, commercially available boronic esters that serve as versatile building blocks in cross-coupling reactions. Pricing is highly variable and subject to purity, scale, and supplier. Researchers are advised to request quotes from multiple vendors.

| Compound Name | Common Application | Key Suppliers (Representative) | Notes |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 214360-73-3) | Introduction of an amino-phenyl group | Sigma-Aldrich, Alfa Aesar, TCI, Boron Molecular | A foundational building block for pharmaceuticals. |

| 4-Hydroxyphenylboronic acid, pinacol ester (CAS: 269409-70-3) | Introduction of a hydroxyphenyl moiety | Boron Molecular, Santa Cruz Biotechnology | Useful for synthesizing analogues of natural products. |

| 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester) (CAS: 934365-16-9) | Building block for semiconducting polymers | Ossila, Frontier Specialty Chemicals | Critical for organic electronics and materials science research.[9] |

| 4-Vinylphenylboronic acid, pinacol ester (CAS: 214360-58-4) | Introduction of a styrenyl group for polymerization | Sigma-Aldrich, Combi-Blocks | A key monomer for polymer synthesis. |

The Suzuki-Miyaura Coupling: Mechanism and Practical Execution

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[10] The catalytic cycle, a cornerstone of organometallic chemistry, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Causality in the Catalytic Cycle:

-

Oxidative Addition: The cycle begins with a low-valent Pd(0) complex, which reacts with the organic halide (R¹-X). This is often the rate-limiting step. The palladium inserts itself into the carbon-halide bond, forming a high-valent Pd(II) species.

-

Transmetalation: The organic group (R²) from the boronic ester is transferred to the palladium center. This step requires activation of the boronate by a base. The base coordinates to the boron atom, increasing the nucleophilicity of the R² group and facilitating its transfer to the palladium, displacing the halide (X).[2]

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

This protocol describes a general procedure for the coupling of an aryl bromide with an aryl boronic acid pinacol ester.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

Aryl Boronic Acid Pinacol Ester (1.1-1.5 mmol, 1.1-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

-

Solvent System (e.g., Toluene/Water, Dioxane/Water, or DMF)

Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, the aryl boronic acid pinacol ester, the base, and the palladium catalyst.

-

Experimental Rationale: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst, which would render it inactive. Flame-drying the glassware removes adsorbed water that can interfere with the reaction.

-

-

Solvent Addition: Add the degassed solvent system via cannula or syringe. A common choice is a biphasic mixture like toluene and water (e.g., in a 4:1 ratio).

-

Experimental Rationale: The base is often soluble in the aqueous phase, while the organic reactants and catalyst are in the organic phase. The reaction occurs at the interface. Degassing the solvents (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Experimental Rationale: Heating provides the necessary activation energy for the oxidative addition step. Vigorous stirring is essential to maximize the interfacial area in biphasic systems, increasing the reaction rate.

-

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Experimental Rationale: The aqueous wash removes the inorganic base and salts. The brine wash helps to break up any emulsions and further dry the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

-

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the protocol.

-

Safety and Handling of Organoboron Reagents

While organoboron compounds are generally less toxic than many other organometallics, proper safety precautions are mandatory.[11]

-

Handling: Always handle boronic acids and esters in a well-ventilated fume hood. Avoid inhalation of dust or vapors.[11] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.[11]

-

Storage: Store boronic esters in tightly sealed containers in a cool, dry place, often under an inert atmosphere to maximize shelf-life.[12] They are generally stable to air and moisture, a significant advantage over boronic acids.[4]

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion and Future Outlook

Dioxaborolane esters are indispensable tools in modern organic synthesis, providing a stable and reliable source of nucleophilic carbon for the construction of complex molecules. Their ease of synthesis, handling, and purification, coupled with their high reactivity in Suzuki-Miyaura cross-coupling, ensures their continued and widespread use in both academic and industrial research. As synthetic chemistry advances, the development of novel dioxaborolane reagents with tailored electronic and steric properties will undoubtedly open new avenues for innovation in drug discovery and materials science.

References

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Center for Biotechnology Information. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. Available at: [Link]

-

Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. RSC Publishing. Available at: [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

-

Procuring Terpyridine-Based Boronic Acids: What R&D Scientists Need to Know. Boron Molecular. Available at: [Link]

-

(2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses. Available at: [Link]

-

Boronic Acids & Esters. Alberta Research Chemicals Inc. Available at: [Link]

-

INBO009 GHS EU English SDS. Amazon S3. Available at: [Link]

-

Safety Data Sheet. Boron Molecular. Available at: [Link]

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. Available at: [Link]

-

Boronic acid esters Supplier. Boron Molecular. Available at: [Link]

-

Organoborons. Frontier Specialty Chemicals. Available at: [Link]

-

BORON TRIOXIDE. Sdfine. Available at: [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Available at: [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boronic Esters | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. sciforum.net [sciforum.net]

- 7. orgsyn.org [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. ossila.com [ossila.com]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. boronmolecular.com [boronmolecular.com]

- 12. merckmillipore.com [merckmillipore.com]

Literature reviews on chiral 1,3,2-dioxaborolane auxiliaries

An In-Depth Technical Guide to Chiral 1,3,2-Dioxaborolane Auxiliaries in Asymmetric Synthesis

Authored by a Senior Application Scientist

Foreword: Beyond Recipes, Towards Rational Design

In the landscape of asymmetric synthesis, the quest for stereochemical control is paramount, particularly within drug development and materials science where the chirality of a molecule dictates its function.[1] Among the myriad tools at our disposal, chiral auxiliaries represent a robust and reliable strategy, covalently bonding to a substrate to direct a stereoselective transformation.[2][3][4] This guide moves beyond a simple recitation of protocols. It is designed to provide a deep, mechanistic understanding of a particularly versatile class of these stereochemical controllers: the chiral 1,3,2-dioxaborolane auxiliaries. We will explore the causality behind their design, the logic of their application, and the practical nuances of their use in the laboratory, empowering you to not just apply these methods, but to innovate with them.

The Foundation: Why Boron? The Unique Advantages of the 1,3,2-Dioxaborolane Scaffold

Boron's utility in stereocontrol is rooted in its unique electronic properties. As a trivalent element with a vacant p-orbital, boron acts as a Lewis acid, allowing it to form coordinate covalent bonds. When reacted with a chiral 1,2-diol, it readily forms a five-membered 1,3,2-dioxaborolane ring.[5][6] This cyclic boronate ester is the heart of the auxiliary's function, offering several key advantages:

-

Conformational Rigidity: The five-membered ring locks the chiral diol into a well-defined, predictable conformation. This rigidity is essential for translating the stereochemical information of the auxiliary to the reacting substrate.

-

Tunable Lewis Acidity: The Lewis acidity of the boron center can be modulated by the substituent on the boron atom (e.g., alkyl, aryl, or alkoxy groups). This allows for fine-tuning of the auxiliary's reactivity and its interaction with substrates and reagents.

-

Reversible Formation and Mild Cleavage: The dioxaborolane ring is typically stable under a range of reaction conditions but can be readily cleaved under mild hydrolytic conditions, ensuring the chiral product is released without racemization and the valuable chiral diol can often be recovered.

Synthesis of Chiral 1,3,2-Dioxaborolane Auxiliaries: From Chiral Pool to Workhorse Reagent

The power of these auxiliaries lies in their accessibility. They are most often synthesized from readily available and inexpensive chiral 1,2-diols sourced from the "chiral pool"—a collection of enantiomerically pure compounds from nature.[3]

Common Chiral Scaffolds

-

Tartaric Acid Derivatives: As an inexpensive C2-symmetric molecule, tartaric acid is a premier starting material.[7] Its derivatives can be used to create dienophiles for Diels-Alder reactions and other auxiliaries with a predictable stereochemical environment.[8]

-

Terpene Derivatives (Pinene & Camphor): The rigid, bicyclic structures of terpenes like α-pinene and camphor provide a sterically demanding and well-defined chiral environment.[9][10][11] These have been successfully used to develop ligands and auxiliaries for a range of transformations, including reductions and alkylations.[12][13][14][15][16]

-

Other Natural Products: A variety of other natural products, such as diterpenes, can be converted into chiral diols for the synthesis of specialized dioxaborolanes.[5][6]

General Synthetic Workflow

The synthesis is typically a straightforward condensation reaction between the chiral diol and a suitable boron source, such as a boronic acid or trimethyl borate.

Caption: General synthesis of a chiral 1,3,2-dioxaborolane.

The Heart of the Matter: Mechanism of Stereocontrol

The central principle of a dioxaborolane auxiliary is the creation of a transient, diastereomeric transition state that energetically favors the formation of one enantiomer over the other.

A Model for Asymmetric Ketone Reduction

Consider the asymmetric reduction of a prochiral ketone using a chiral dioxaborolane reagent in the presence of a hydride source like borane-dimethyl sulfide complex.[5][6]

-

Coordination: The Lewis acidic boron atom of the auxiliary coordinates with the lone pair of the ketone's carbonyl oxygen.

-

Formation of a Rigid Complex: This coordination, combined with the inherent rigidity of the dioxaborolane ring, creates a highly organized, sterically defined environment around the ketone. The bulky substituents of the chiral diol effectively shield one face of the carbonyl.

-

Face-Selective Hydride Delivery: The hydride reagent (e.g., BH₃) is then delivered to the carbonyl carbon from the less sterically hindered face. This selective attack is the enantio-determining step.

-

Product Release: After the reaction, workup cleaves the B-O bond, releasing the enantiomerically enriched secondary alcohol.

Caption: Stereocontrol in an asymmetric ketone reduction.

This model of creating a transient, rigid, and sterically biased complex is the unifying principle behind the diverse applications of these auxiliaries.[17][18]

Field Applications: Protocols and Proven Results

The true measure of an auxiliary is its performance in key synthetic transformations. Chiral 1,3,2-dioxaborolanes have proven to be highly effective in a variety of reactions.

Application 1: Asymmetric Reduction of Prochiral Ketones

This is a cornerstone application, providing access to valuable chiral secondary alcohols, which are key building blocks for many pharmaceuticals.[5][17] A notable example involves a dioxaborolane derived from the natural diterpene 2α,3α-dihydroxycativic acid, which demonstrates high yields and enantioselectivities in the borane-mediated reduction of various ketones.[5][6]

Representative Results:

| Entry | Ketone Substrate | Yield (%)[5][6] | Enantiomeric Excess (ee, %)[5][6] |

| 1 | Acetophenone | 97 | 96 |

| 2 | Propiophenone | 95 | 94 |

| 3 | 2-Acetylfuran | 85 | 80 |

| 4 | 2-Chloroacetophenone | 90 | 62 |

Field-Proven Protocol: Asymmetric Reduction of Acetophenone [5]

-

Preparation: To a solution of the chiral 2-methoxy-1,3,2-dioxaborolane auxiliary (0.05 mmol) in anhydrous THF (1.0 mL) under an inert atmosphere (N₂ or Ar), add 5M borane-dimethyl sulfide complex (BH₃·SMe₂) (0.5 mmol).

-

Activation: Stir the mixture at room temperature for 10 minutes. This allows for the formation of the active reducing species. The choice of BH₃·SMe₂ as the hydride source is critical for its stability and reactivity profile.

-

Substrate Addition: Add a solution of acetophenone (0.5 mmol) in anhydrous THF (2.0 mL) via syringe pump over 1 hour. The slow addition is crucial to maintain a low concentration of the free ketone, minimizing background (non-catalyzed) reduction and maximizing enantioselectivity.

-

Reaction: Stir the reaction mixture at room temperature until TLC or GC analysis indicates complete consumption of the starting material.

-

Quenching & Workup: Carefully quench the reaction by the slow addition of methanol. The mixture is then concentrated under reduced pressure, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexanes) to yield the chiral 1-phenylethanol.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Application 2: Enantioselective Cyclopropanation of Allylic Alcohols

Chiral dioxaborolanes serve as highly effective ligands or "controllers" in the Simmons-Smith cyclopropanation of allylic alcohols using bis(iodomethyl)zinc.[19] This reaction creates valuable chiral cyclopropylmethanols.

Experimental Workflow: Dioxaborolane-Mediated Cyclopropanation

Caption: Workflow for an enantioselective cyclopropanation.